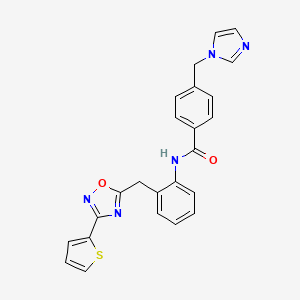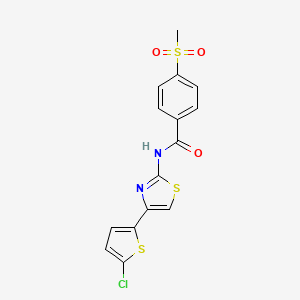![molecular formula C6H9N3O B2990904 (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine CAS No. 24134-15-4](/img/structure/B2990904.png)
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be related to imidazole-based ligands, which are used in the synthesis of lanthanide complexes . These complexes are used to tune the luminescence of lanthanides .
Synthesis Analysis
Imidazole-based ligands are synthesized and characterized in a series of lanthanide complexes . The general formulas involve lanthanide ions and various ligands .Molecular Structure Analysis
In the context of imidazole-based ligands, each lanthanide ion is 9-coordinate in the complexes with certain ligands and 10-coordinate in the complexes with other ligands . The complexes show a screw arrangement of ligands around the lanthanide ions .Chemical Reactions Analysis
The stable carbene 1,3-diisopropyl-4,5-dimethylimidazol-2-ylidene has a pKa of 24 in (CD3)2SO and gives an elimination:substitution ratio with 2-bromopropane comparable to that of 1,5-diazabicyclo .Wissenschaftliche Forschungsanwendungen
Relevance in Methylglyoxal Research
Methylglyoxal, a highly reactive alpha-oxoaldehyde, forms various advanced glycation end-products, including compounds like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine. Such compounds are associated with diabetes and neurodegenerative diseases complications (Nemet, Varga-Defterdarović, & Turk, 2006).
Role in Neurofibrillary Tangles and Beta-Amyloid Plaques
A derivative of dimethylamino, used in conjunction with PET, was instrumental in identifying the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Involvement in Cancer Research
Various N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines, including derivatives similar to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine, have been studied for bioactivation by human liver sulfotransferases, highlighting their role in susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).
Application in Liquid Crystal Synthesis
New calamitic liquid crystals, incorporating a heterocyclic (pyridine) and two phenyl rings core system, similar to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine, have been synthesized. These crystals are significant for their mesomorphic properties, offering potential applications in display technologies and material sciences (Ong, Ha, Yeap, & Lin, 2018).
Parkinson's Disease Therapy
Compounds structurally related to (NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine have demonstrated neuroprotective effects in models of Parkinson's disease, suggesting their potential application in developing therapies for neurodegenerative conditions (Waldmeier, Spooren, & Hengerer, 2000).
Eigenschaften
IUPAC Name |
(NE)-N-[(2,3-dimethylimidazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-5-7-3-6(4-8-10)9(5)2/h3-4,10H,1-2H3/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRXQWAWEBDGNR-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(N1C)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2990823.png)
![5-Cyclopropyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2990828.png)
![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B2990829.png)
![2-Methyl-5-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2990831.png)


![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)




![3-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2990844.png)